molecular formula C21H21N3O2S B6581606 N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide CAS No. 1206998-70-0

N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide

Cat. No.: B6581606
CAS No.: 1206998-70-0
M. Wt: 379.5 g/mol
InChI Key: DAVOYKCAQICRRY-UHFFFAOYSA-N
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Description

N-(2-{[(2-Phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide is a synthetic acetamide derivative characterized by a central acetamide core, substituted with a phenyl group bearing a phenylethyl carbamoyl moiety and a thiophen-3-yl ring at the 4-position.

Properties

IUPAC Name

N-[2-(2-phenylethylcarbamoylamino)-4-thiophen-3-ylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-15(25)23-19-8-7-17(18-10-12-27-14-18)13-20(19)24-21(26)22-11-9-16-5-3-2-4-6-16/h2-8,10,12-14H,9,11H2,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVOYKCAQICRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and cancer research. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H22N2O2S
  • Molecular Weight : 354.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in neurotransmission and cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or as a modulator of neurotransmitter systems.

Biological Activity Overview

  • Anticonvulsant Activity :
    • Recent studies have evaluated the anticonvulsant properties of similar acetamide derivatives. For instance, compounds with structural similarities have shown efficacy in models of epilepsy, particularly in maximal electroshock (MES) tests. A notable derivative demonstrated significant protective effects at doses ranging from 100 to 300 mg/kg .
    • The mechanism likely involves modulation of voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons .
  • Neuroprotective Effects :
    • In vitro studies using PC12 cells have indicated that certain acetamide derivatives exhibit neuroprotective effects against oxidative stress-induced damage. For example, a related compound was found to be more effective than edaravone, a known neuroprotective agent .
    • The neuroprotective mechanism may involve inhibition of oxidative stress pathways and enhancement of cellular antioxidant defenses.
  • Cytotoxicity Studies :
    • Cytotoxicity assessments have shown that while some derivatives exhibit low toxicity profiles, others may induce cell death at higher concentrations. It is crucial to evaluate the therapeutic index to ensure safe application in potential therapeutic contexts .

Case Study 1: Anticonvulsant Screening

A study synthesized several N-phenyl acetamide derivatives, including those structurally related to this compound. The derivatives were tested for anticonvulsant activity using the MES model. Results indicated that specific modifications in the side chains significantly influenced activity levels, with some compounds achieving over 80% protection at optimal doses .

Case Study 2: Neuroprotection Against Oxidative Stress

In a comparative study assessing neuroprotective effects, a series of compounds were evaluated for their ability to protect neuronal cells from sodium nitroprusside-induced damage. One derivative showed a significant reduction in cytotoxicity compared to controls and was identified as a potent carbonic anhydrase inhibitor .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedDose Range (mg/kg)Efficacy (%)
AnticonvulsantN-(2-{[(2-phenylethyl)carbamoyl]amino}...)100 - 300>80
NeuroprotectionRelated Acetamide DerivativeN/ASignificant
CytotoxicityVarious Acetamide DerivativesN/AVariable

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Key Features
Target Compound C₂₁H₂₂N₄O₂S 394.49 g/mol Thiophen-3-yl, phenylethyl carbamoyl Bifunctional aromatic system with acetamide core
N-{4-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide C₁₃H₁₃N₃O₄S 331.33 g/mol Thiazolidinone ring, acetyl group Electron-deficient thiazolidinone enhances polarity
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 g/mol Dichlorophenyl, thiazolyl Chlorine atoms increase lipophilicity; N–H⋯N hydrogen bonding stabilizes crystal packing
N-[4-(Acetylamino)phenyl]-2-(1H-benzotriazol-1-yl)-N-[(1R)-2-(tert-butylamino)-2-oxo-1-(thiophen-3-yl)ethyl]acetamide C₂₆H₂₈N₆O₃S 504.60 g/mol Benzotriazolyl, tert-butylamino Bulky substituents enhance steric hindrance; higher molecular weight impacts bioavailability

Key Observations :

  • Thiophene vs. Thiazolidinone/Thiazole: The target compound’s thiophen-3-yl group offers π-electron-rich interactions, contrasting with the electron-withdrawing thiazolidinone in or the thiazole in . This difference may influence binding to hydrophobic pockets or metalloenzymes.
  • Steric Effects: The tert-butylamino and benzotriazolyl groups in introduce steric bulk, which could reduce binding affinity but improve metabolic stability compared to the target’s simpler phenylethyl group .

Q & A

Q. Critical Conditions :

  • Temperature : Maintain 0–5°C during carbamoylation to prevent side reactions .
  • Solvents : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalysts : Triethylamine or DMAP for efficient acetylation .

Yield Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography .

Basic Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A:

Technique Application Key Data
NMR (¹H/¹³C)Confirm regiochemistry of thiophene and carbamoyl groupsAromatic protons (δ 6.8–8.2 ppm), urea NH (δ 5.5–6.5 ppm) .
Mass Spectrometry (HRMS) Verify molecular ion ([M+H]⁺) and fragment patternsMatch calculated vs. observed m/z (±0.001 Da) .
HPLC Assess purity (>95%)Retention time consistency and absence of secondary peaks .

Advanced Synthesis

Q: How can researchers optimize the coupling reaction between the thiophene-containing intermediate and the carbamoyl urea group to enhance regioselectivity? A:

  • Regioselective Control :
    • Use protecting groups (e.g., Boc) on the amine to direct carbamoylation to the desired position .
    • Employ microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Spectroscopic Monitoring : Real-time FTIR to track urea bond formation (disappearance of isocyanate peaks at ~2270 cm⁻¹) .

Advanced Data Analysis

Q: If NMR spectra show unexpected peaks, how should researchers investigate potential impurities or by-products? A:

  • Step 1 : Compare experimental ¹H NMR with computational predictions (e.g., ChemDraw or ACD/Labs) to identify discrepancies .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals and assign unexpected peaks .
  • Step 3 : Use LC-MS/MS to isolate impurities and characterize their structures via fragmentation patterns .

Biological Activity Assessment

Q: What methodologies are recommended for initial assessment of this compound's biological activity, such as enzyme inhibition or receptor binding? A:

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) .
  • Computational Screening : Molecular docking (AutoDock Vina) to predict binding modes to crystallized targets (e.g., PDB: 4F5) .

Advanced Derivative Design

Q: What strategies are effective in modifying the thiophen-3-yl moiety to improve pharmacokinetic properties? A:

Strategy Example Impact
Bioisosteric Replacement Substitute thiophene with furan or pyridineAlters logP and metabolic stability .
Substituent Addition Introduce electron-withdrawing groups (e.g., -CF₃)Enhances target binding affinity and reduces CYP450 metabolism .
  • Validation : Perform SAR studies using in vitro ADME-Tox assays (e.g., microsomal stability) .

Stability Studies

Q: How should researchers evaluate the compound's stability under various pH and temperature conditions? A:

  • Accelerated Stability Testing :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; analyze degradation via HPLC .
    • Thermal Stability : Heat samples to 40–60°C and monitor decomposition kinetics using TGA-DSC .
  • Degradation Pathways : Identify hydrolysis products (e.g., free amine via urea bond cleavage) using LC-MS .

Computational Modeling

Q: How can computational methods like DFT or molecular dynamics (MD) simulations aid in understanding the compound's interaction with biological targets? A:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide redox stability .
  • MD Simulations : Simulate binding to receptors (e.g., 100 ns trajectories in GROMACS) to assess conformational stability and key residue interactions .

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